2-({4-[(cyclohexylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide
Description
The compound 2-({4-[(cyclohexylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide is a thiazole-based acetamide derivative characterized by a sulfanyl bridge connecting the thiazole core to an acetamide group. Key structural features include:
- A sulfanyl (-S-) linkage at position 2 of the thiazole, contributing to redox activity and hydrogen bonding.
- An N-(4-methoxyphenyl)acetamide moiety, which may influence electronic properties and bioavailability due to the methoxy group’s electron-donating effects.
Properties
IUPAC Name |
N-cyclohexyl-2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S2/c1-26-17-9-7-15(8-10-17)22-19(25)13-28-20-23-16(12-27-20)11-18(24)21-14-5-3-2-4-6-14/h7-10,12,14H,2-6,11,13H2,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLACALYCQCZISZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(cyclohexylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, often using a methoxyphenyl halide and a suitable nucleophile.
Incorporation of the Cyclohexyl Group: The cyclohexyl group is added through an alkylation reaction, typically using cyclohexyl halides and a strong base.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-({4-[(cyclohexylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, and electrophiles under various conditions, including solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines, alcohols, and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-({4-[(cyclohexylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({4-[(cyclohexylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Thiazole-acetamide hybrids (e.g., ) often target inflammatory pathways, suggesting the target compound may share similar mechanisms .
- Halogenated derivatives () are prioritized in kinase-targeted drug discovery due to their electronic effects .
Physicochemical Properties
A comparison of physical properties highlights substituent-driven trends:
Key Observations :
Key Observations :
- The target compound’s synthesis likely requires multi-step protocols, including cyclohexylcarbamoyl methyl group installation, which may involve carbodiimide-mediated coupling .
Biological Activity
The compound 2-({4-[(cyclohexylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide , with the CAS number 941891-79-8 , is a synthetic molecule that exhibits potential pharmaceutical applications due to its structural features, including a thiazole ring and various functional groups conducive to biological interactions. This article aims to explore the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure
The molecular formula of the compound is , and it has a molecular weight of 446.6 g/mol . The structure includes:
- A thiazole ring , recognized for its biological significance.
- Two acetamide groups , which are known for their ability to form hydrogen bonds.
- A cyclohexylcarbamoyl group , contributing to hydrophobic interactions.
- An aromatic ring with a methoxy substituent, enhancing interactions with biological targets.
The specific mechanisms through which this compound exerts its biological effects are not fully elucidated. However, the presence of the thiazole moiety suggests potential activity against various biological targets, including enzymes and receptors involved in disease processes. The thiazole ring is often associated with antimicrobial and anti-inflammatory activities, making it a point of interest for further investigation.
Cytotoxicity and Anticancer Activity
Preliminary studies suggest that compounds similar to this compound may possess cytotoxic properties against cancer cell lines. For instance, thiazole derivatives have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Case Studies
- Thiazole Derivatives in Cancer Research : A study focused on a series of thiazole derivatives demonstrated that modifications at specific positions could enhance anticancer activity. These findings suggest that similar modifications in our compound might yield promising results in preclinical models .
- Antimicrobial Screening : In a screening assay for inhibitors of bacterial secretion systems, compounds related to our target showed significant inhibition at concentrations around 50 μM. This indicates potential utility in developing new antibiotics or adjunct therapies for resistant infections .
Data Tables
| Property | Value |
|---|---|
| CAS Number | 941891-79-8 |
| Molecular Formula | C21H26N4O3S2 |
| Molecular Weight | 446.6 g/mol |
| Biological Targets | Antimicrobial, Anticancer |
| Potential Applications | Pharmaceuticals |
Q & A
Q. What are the optimal synthetic routes for 2-({4-[(cyclohexylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Core Thiazole Formation : Construct the thiazole ring via Hantzsch thiazole synthesis using α-bromo ketones and thiourea derivatives under reflux in ethanol .
Substituent Introduction : Introduce the cyclohexylcarbamoyl methyl group via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt as coupling agents) .
Sulfanyl-Acetamide Linkage : Attach the sulfanyl-acetamide moiety via thiol-ene "click" chemistry or nucleophilic displacement under inert conditions (e.g., DMF, 60°C) .
Key Considerations : Optimize reaction time, solvent polarity, and temperature to minimize side products. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : H and C NMR to confirm proton environments and carbon frameworks (e.g., thiazole C-S peaks at ~160 ppm, methoxy singlet at ~3.8 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns (e.g., ESI-HRMS for [M+H]+ ion) .
- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer : Begin with in vitro screening:
- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ kinase assay) .
- Antimicrobial Activity : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC calculation .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Orthogonal Assays : Cross-validate results using different methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Structural Analog Comparison : Synthesize analogs with modified substituents (e.g., replacing methoxy with ethoxy) to isolate pharmacophore contributions .
- Computational Docking : Perform molecular docking (AutoDock Vina) to identify binding poses conflicting with experimental IC values .
Q. What strategies mitigate degradation during long-term stability studies?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 6 months, monitoring degradation via HPLC .
- Lyophilization : Stabilize hygroscopic intermediates by freeze-drying and storing under argon .
- Degradation Pathway Analysis : Use LC-MS to identify hydrolytic or oxidative byproducts (e.g., sulfoxide formation from thioether oxidation) .
Q. How to design SAR studies targeting the cyclohexylcarbamoyl moiety?
- Methodological Answer :
- Substituent Variation : Replace cyclohexyl with smaller (cyclopentyl) or bulkier (adamantyl) groups to assess steric effects .
- Isosteric Replacement : Substitute carbamoyl with urea or thiourea to evaluate hydrogen-bonding impact .
- Biological Profiling : Compare analogs in cellular uptake assays (e.g., Caco-2 permeability) and target engagement (e.g., thermal shift assays) .
Q. What advanced techniques characterize its interaction with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (k/k) to purified enzymes/receptors .
- Cryo-EM/X-ray Crystallography : Resolve compound-target complexes at atomic resolution (requires high-purity protein and co-crystallization) .
- Metabolomics : Track downstream metabolic changes in treated cells via LC-MS-based untargeted profiling .
Methodological Challenges and Solutions
Q. How to address low yield in the final coupling step?
- Troubleshooting :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc) vs. PdCl) for Suzuki-Miyaura couplings .
- Solvent Optimization : Switch from DMF to DMA or THF to reduce side reactions .
- Microwave Assistance : Apply microwave irradiation (100°C, 30 min) to accelerate reaction kinetics .
Q. What computational tools predict toxicity profiles early in development?
- Strategy :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
